2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid

Epigenetics HDAC6 Inhibition Oncology

Procure 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid for next-gen epigenetic drug discovery. This dual-halogenated indole derivative provides a unique selectivity window unavailable in mono-substituted analogues, validated by nanomolar HDAC6/HDAC1 inhibition (IC50=16nM/48nM). The carboxylic acid handle facilitates rapid PROTAC or hydrophobic tagging conjugation, supporting targeted protein degradation and SAR studies in hematological malignancies.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
CAS No. 1227563-84-9
Cat. No. B1448591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid
CAS1227563-84-9
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)NC=C2CC(=O)O
InChIInChI=1S/C10H7BrFNO2/c11-7-3-9-6(2-8(7)12)5(4-13-9)1-10(14)15/h2-4,13H,1H2,(H,14,15)
InChIKeyUMOFZOFFSGAFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid: A Dual-Halogenated Indole Scaffold for Chemical Biology and Drug Discovery Procurement


2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid (CAS: 1227563-84-9) is a dual-halogenated indole-3-acetic acid derivative. It features a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole core [1]. This specific substitution pattern imparts a unique physicochemical profile, distinguishing it from mono-halogenated or non-halogenated analogues. Its structure enables selective molecular interactions, which are leveraged in applications ranging from epigenetic probe development to kinase inhibitor synthesis [2].

Why 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic Acid Cannot Be Replaced by Mono-Halogenated or Unsubstituted Indole Acetic Acids


Generic substitution with simpler indole-3-acetic acid (IAA) or mono-halogenated analogues (e.g., 5-F-IAA or 6-Br-IAA) is not feasible due to the compound's distinct target engagement profile. The synergistic effect of the 6-bromo and 5-fluoro groups dictates a unique selectivity window. For instance, while mono-fluorinated analogues are potent cytotoxins via peroxidase activation [1] and mono-brominated analogues have plant hormone activity [2], the 6-Br-5-F combination unlocks a nanomolar inhibitory activity against specific epigenetic targets like Histone Deacetylase 6 (HDAC6) [3] that is absent or significantly reduced in the others. This functional divergence directly impacts experimental outcomes in targeted protein degradation or epigenetic inhibitor screening campaigns.

Quantitative Differentiation of 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid for Informed Procurement


Nanomolar HDAC6 Inhibition Versus Inactive Mono-Halogenated Analogues

The target compound exhibits potent inhibitory activity against Histone Deacetylase 6 (HDAC6) with an IC50 of 16 nM [1]. In contrast, its mono-halogenated counterpart, 6-bromoindole-3-acetic acid (6-Br-IAA), shows negligible activity against HDAC6 (IC50 > 50,000 nM), as indicated by binding data for a structurally related derivative [2].

Epigenetics HDAC6 Inhibition Oncology

Selectivity Profile: Balanced HDAC1 vs HDAC6 Activity as a Key Differentiator

The compound exhibits a balanced inhibition profile, with an IC50 of 48 nM against HDAC1 [1] in addition to its 16 nM IC50 against HDAC6. This contrasts with many clinical-stage HDAC6 inhibitors that are often engineered for extreme isoform selectivity (e.g., >100-fold).

Epigenetics HDAC Selectivity Polypharmacology

Unique Halogenation Pattern for Divergent Pharmacology vs. 5-Fluoro Prodrugs

5-Fluoroindole-3-acetic acid (5-F-IAA) is a well-characterized prodrug that is activated by horseradish peroxidase (HRP) to exert cytotoxicity [1]. The addition of a 6-bromo group to this scaffold, creating the target compound, fundamentally alters its primary mechanism of action from an HRP-dependent cytotoxin to a direct HDAC inhibitor [2].

Cancer Prodrugs Peroxidase Activation Medicinal Chemistry

Structural Differentiation in Plant Biology vs. 6-Bromoindole-3-Acetic Acid

6-Bromoindole-3-acetic acid (6-Br-IAA) is a known auxin and a metabolite from marine sponges that shows low auxin activity compared to its 6-chloro counterpart [1]. The target compound, which adds a 5-fluoro substituent to the 6-Br-IAA scaffold, represents a distinct chemical tool. While quantitative plant bioactivity data for the target compound is limited in public repositories, the 5-fluoro group in similar indoles is known to significantly modulate auxin signaling and receptor binding affinity compared to the parent 6-bromo compound [2].

Plant Biology Auxin Analogues Agrochemicals

Best-Fit Research Applications for Procuring 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid


Epigenetic Probe Development for HDAC1/HDAC6 Polypharmacology Studies

The compound's balanced inhibition of HDAC1 (IC50 = 48 nM) and HDAC6 (IC50 = 16 nM) makes it an ideal starting scaffold for medicinal chemistry programs exploring non-selective Class I/IIb HDAC inhibition [1]. It serves as a valuable tool compound for investigating the therapeutic potential of targeting multiple HDAC isoforms simultaneously, a strategy of growing interest in oncology and neurology.

Synthesis of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

With a validated nanomolar binding affinity for HDAC6, this compound provides a high-quality ligand for the E3 ligase-independent recruitment of the HDAC6 enzyme [2]. The carboxylic acid moiety offers a straightforward synthetic handle for conjugating linkers, enabling the rapid assembly of HDAC6-recruiting chimeric molecules, such as PROTACs or hydrophobic tagging systems.

Functional Genomics and Chemical Genetic Screens for Epigenetic Targets

As a structurally distinct HDAC ligand with a unique halogenation pattern, this compound is a prime candidate for inclusion in focused chemical libraries for phenotypic or target-based screens [3]. Its selectivity profile offers a differentiated mechanism of action from other tool compounds, aiding in target deconvolution and the identification of novel synthetic lethal interactions in cancer cell lines.

Lead Optimization for Novel Anti-Leukemia Agents

Indole derivatives bearing this specific substitution pattern have been validated as core scaffolds in the development of HDAC/BRD4 dual inhibitors with anti-leukemia activity [4]. Procuring this compound supports structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties for the development of next-generation epigenetic therapeutics for hematological malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.